molecular formula C12H22N2O4S B1598997 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 702669-96-3

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1598997
CAS No.: 702669-96-3
M. Wt: 290.38 g/mol
InChI Key: ZCPDNHYCKFESLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H22N2O4S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in binding to receptors or enzymes, affecting their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-piperidinecarboxylic acid

Comparison: Compared to similar compounds, 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPDNHYCKFESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408028
Record name 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702669-96-3
Record name 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.